molecular formula C11H12N2O2 B12904322 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione CAS No. 51027-17-9

5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B12904322
CAS No.: 51027-17-9
M. Wt: 204.22 g/mol
InChI Key: ZXHLHWBISHGPTE-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones, more commonly known as hydantoins. Hydantoin and its substituted derivatives are heterocyclic compounds of significant interest in medicinal and organic chemistry due to their wide range of biological activities . Researchers value this core structure as a privileged scaffold in drug discovery. Compounds based on the hydantoin structure have been intensively studied for their anticonvulsant, antiarrhythmic, and antifungal properties, and are also investigated in contexts such as the treatment of diabetes and as plant growth inhibitors . The specific substitution pattern of this compound, featuring a methyl group at the 5-position and a 2-methylphenyl group at the 1-position (N-3), makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . The mechanism of action for hydantoins can vary significantly depending on their specific substitutions. Some derivatives are known to interact with biological targets such as enzymes and ion channels . For instance, certain 3,5-disubstituted imidazolidine-2,4-dione analogs have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) , while others have shown cardiovascular effects in pharmacological models . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

51027-17-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-methyl-1-(2-methylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15)

InChI Key

ZXHLHWBISHGPTE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=CC=C2C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione can be contextualized by comparing it to structurally related imidazolidine-2,4-dione derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent-Driven Activity: Antiarrhythmic Activity: The piperazinylpropyl substituent in the compound from enhances α1-adrenoreceptor binding, correlating with antiarrhythmic efficacy. Antidepressant Mechanism: The dimethylaminobenzyl group in imparts antidepressant activity via a non-tricyclic pathway, avoiding biogenic amine uptake interference. Enzyme Inhibition: Sulfonyl and halogenated aryl groups (e.g., in ) improve aldose reductase inhibition, critical for addressing diabetic complications.

Structural Conformations :

  • The U-shaped conformation observed in facilitates intermolecular interactions (e.g., N–H⋯O hydrogen bonds), which may stabilize target binding.
  • Planar fluorophenyl derivatives (e.g., ) exhibit π-stacking, influencing crystal packing and solubility.

Receptor Selectivity: Substituents like the 2-methoxyphenylpiperazine moiety in enhance selectivity for α1-adrenoreceptors over 5-HT1A receptors.

Metabolic and Pharmacokinetic Considerations :

  • Methoxy () and difluoromethoxy () groups may improve metabolic stability, while halogenated aryl groups () increase lipophilicity and target affinity.

Biological Activity

5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in recent years for its potential biological activities. This compound is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.

5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione can be synthesized through several methods, typically involving the reaction of 2-methylphenylglycine with isocyanates. The general reaction pathway leads to the formation of the imidazolidine-2,4-dione structure, which is characterized by its unique ring formation that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation, which is particularly relevant in cancer research. For instance, studies suggest that it may inhibit protein kinases that are overexpressed in various cancers, such as Pim-1 and Pim-2 kinases .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways are still under investigation .

Biological Activity Overview

The following table summarizes key biological activities associated with 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria such as Bacillus subtilis.
AnticancerPotential to inhibit cancer cell proliferation via enzyme inhibition.
NeuroprotectiveInvestigated for effects on neurotransmitter systems; potential applications in neurological disorders.
Anti-inflammatorySome derivatives show anti-inflammatory properties in preliminary studies.

Case Studies and Research Findings

  • Anticancer Properties : A study focused on the inhibition of Pim kinases demonstrated that derivatives of imidazolidine compounds could significantly reduce cancer cell proliferation in vitro. The IC50 values for these compounds were notably low, indicating potent activity against prostate cancer cells .
  • Antimicrobial Efficacy : Research comparing various derivatives revealed that 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione showed superior antibacterial activity compared to traditional antibiotics like cefuroxime against specific bacterial strains .
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects indicated that some derivatives could modulate neurotransmitter levels and exhibit anticonvulsant properties, suggesting a potential role in treating epilepsy or other neurological disorders.

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